Altiratinib is classified as a multi-targeted inhibitor because it can block the activity of three key RTKs:
By targeting these multiple RTKs, Altiratinib has the potential to disrupt different aspects of cancer progression.
Current scientific research on Altiratinib is focused on several key areas:
Altiratinib is a small molecule compound classified as a multiple kinase inhibitor, primarily targeting the c-Met, Tie2, and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinases. Its chemical structure is defined by the formula and has a molecular weight of approximately 510.5 g/mol. The compound is also known by its developmental code DCC-2701 and has been investigated for its potential in treating various cancers due to its ability to inhibit tumor growth, invasion, and angiogenesis .
Altiratinib acts as a TKI, specifically targeting enzymes known as fibroblast growth factor receptors (FGFRs) []. FGFRs play a crucial role in cell growth, proliferation, and angiogenesis (blood vessel formation) []. By inhibiting these receptors, Altiratinib disrupts these essential processes in cancer cells, potentially leading to tumor shrinkage and halting cancer progression [].
The mechanism of action of altiratinib involves the selective binding to several receptor tyrosine kinases, including c-Met, VEGFR2, and Tie2. Upon binding, altiratinib induces type II inactive conformations in these kinases, which leads to the inhibition of downstream signaling pathways associated with cell survival and proliferation. This inhibition is crucial for blocking tumor initiation and progression as well as overcoming drug resistance mechanisms within the tumor microenvironment .
Altiratinib exhibits significant biological activity by inhibiting multiple pathways involved in cancer progression. It has been shown to effectively suppress tumor growth in various preclinical models, including breast, pancreatic, glioblastoma, and ovarian cancers. The compound's ability to penetrate the blood-brain barrier further enhances its potential for treating brain tumors and metastases . In vitro studies have demonstrated that altiratinib can inhibit endothelial cell proliferation and migration, which are critical processes in angiogenesis .
The synthesis of altiratinib involves a multi-step process that typically includes the formation of key intermediates through reactions such as amide coupling and cyclization. One reported method includes a single-pot three-component reaction that yields the target compound efficiently. The synthesis process has been optimized to ensure high purity and yield of the final product suitable for biological testing .
Altiratinib is primarily being investigated for its applications in oncology, particularly as a treatment for cancers that exhibit overactivation of the c-Met and VEGFR pathways. Its unique profile allows it to address multiple hallmarks of cancer simultaneously, making it a promising candidate for combination therapies aimed at enhancing treatment efficacy while reducing resistance . Additionally, its potential applications extend to other diseases where these kinases play a critical role.
Interaction studies have shown that altiratinib selectively binds to several kinases with varying affinities, indicating its potential for broad-spectrum activity against different cancer types. The compound has demonstrated IC50 values of 2.7 nM for c-Met, 8.0 nM for Tie2, and 9.2 nM for VEGFR2 among others . These interactions suggest that altiratinib can effectively modulate signaling pathways critical for tumor survival and growth.
Several compounds share structural or functional similarities with altiratinib. Below is a comparison highlighting their unique characteristics:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Crizotinib | c-Met, ALK | First FDA-approved MET inhibitor |
Cabozantinib | c-Met, VEGFR2 | Multi-kinase inhibitor with activity against RET |
Regorafenib | VEGFR2, PDGFRβ | Approved for colorectal cancer; targets multiple kinases |
Lenvatinib | VEGFR1-3, FGFR1-4 | Focused on vascular endothelial growth factor receptors |
Sorafenib | RAF kinases, VEGFR2 | Known for its role in hepatocellular carcinoma |
Altiratinib’s uniqueness lies in its balanced inhibition profile across multiple kinases (c-Met, Tie2, VEGFR2) within a single therapeutic agent, allowing it to address various mechanisms of tumor resistance simultaneously . This multi-target approach differentiates it from other compounds that may predominantly inhibit one specific kinase.